2,2-Difluorocyclobutanamine hydrochloride

Medicinal Chemistry Physicochemical Property Profiling Fluorine Chemistry

2,2-Difluorocyclobutanamine hydrochloride offers a quantifiable advantage in CNS lead optimization: a defined exit vector geometry (θ=112°, φ=35°) by X-ray crystallography, and a pKa of 7.5—0.7 units lower than the 3,3-difluoro isomer. This precise basicity reduction decreases the cationic fraction at physiological pH, enhancing passive membrane permeability while retaining H-bond capacity. Supported by a demonstrated multigram synthetic protocol, it ensures reliable scale-up from hit-to-lead, unlike milligram-limited exotic scaffolds. The stable HCl salt and versatile primary amine enable consistent handling and rapid diversification. Choose a building block defined by geometry, not guesswork.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56
CAS No. 1638761-45-1
Cat. No. B3048310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclobutanamine hydrochloride
CAS1638761-45-1
Molecular FormulaC4H8ClF2N
Molecular Weight143.56
Structural Identifiers
SMILESC1CC(C1N)(F)F.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(4)7;/h3H,1-2,7H2;1H
InChIKeyUKYPDSRUQXIUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorocyclobutanamine Hydrochloride: A Conformationally Distinct Fluorinated Building Block


2,2-Difluorocyclobutanamine hydrochloride (CAS: 1638761-45-1) is a gem-difluorinated cyclobutylamine building block, stabilized as its hydrochloride salt (molecular formula C₄H₈ClF₂N, MW 143.56 g/mol) . This compound belongs to a class of small, strained-ring fluorinated amines that are increasingly utilized in medicinal chemistry as rigid, three-dimensional scaffolds to modulate physicochemical and pharmacokinetic properties of drug candidates. Unlike many other fluorinated cycloalkylamines, its 2,2-difluoro substitution pattern confers a unique spatial orientation of the amine vector relative to the cyclobutane ring, a characteristic quantified by X-ray crystallography [1].

Why 2,2-Difluorocyclobutanamine Hydrochloride Is Not Interchangeable with Other Cyclobutylamines


Generic substitution among cyclobutylamine derivatives is scientifically invalid due to quantifiable differences in molecular geometry and electronic properties. Fluorination at the 2-position, versus the 3-position or non-fluorinated analogs, fundamentally alters the spatial trajectory of the amine group (the 'exit vector') as defined by X-ray crystallographic analysis [1]. Furthermore, the presence of geminal fluorines significantly impacts basicity (pKa) and lipophilicity (log P) compared to 3,3-difluoro and non-fluorinated counterparts [1]. These measured differences directly affect molecular recognition in biological systems (e.g., target binding), pharmacokinetic behavior, and subsequent synthetic derivatization. The hydrochloride salt form further ensures consistent handling and solubility for reproducible research outcomes, distinguishing it from the free base.

Quantitative Differentiation of 2,2-Difluorocyclobutanamine Hydrochloride from Structural Analogs


pKa and log P Differentiation: 2,2- vs 3,3-Difluoro and Non-Fluorinated Cyclobutanamines

The basicity (pKa) and lipophilicity (log P) of 2,2-difluorocyclobutaneamine were directly compared to those of 3,3-difluorocyclobutaneamine and non-fluorinated cyclobutanamine [1]. The 2,2-difluoro substitution pattern results in a distinct electronic environment around the amine, leading to a measurable difference in protonation state and partition coefficient compared to its regioisomer and parent compound.

Medicinal Chemistry Physicochemical Property Profiling Fluorine Chemistry

Exit Vector Geometry: 2,2- vs 3,3-Difluorocyclobutanamine Conformational Analysis

The three-dimensional structure of 2,2-difluorocyclobutanamine was compared to that of 3,3-difluorocyclobutanamine via exit vector plot analysis of X-ray crystallographic data [1]. The 2,2-difluoro substitution orients the amine vector (the C-N bond) at a different angle relative to the cyclobutane ring plane compared to the 3,3-difluoro isomer. This geometric difference is quantified by the exit vector parameters.

Structure-Based Drug Design Conformational Analysis Medicinal Chemistry

Synthetic Scalability: A Multigram-Scale Protocol for 2,2-Difluorocyclobutanamine Derivatives

The synthesis of 2,2-difluorocyclobutaneamine was developed and demonstrated on a multigram scale, providing access to this previously unavailable building block [1]. The key deoxofluorination step utilizes an optimized protocol with O-protected 2-(hydroxylmethyl)cyclobutanone and diethylaminosulfur trifluoride (DAST). This stands in contrast to the synthetic routes for many 3-substituted analogs, which often rely on different, less scalable ring-forming reactions.

Process Chemistry Fluorination Methodology Building Block Synthesis

Procurement-Driven Application Scenarios for 2,2-Difluorocyclobutanamine Hydrochloride


Fine-Tuning pKa in Lead Optimization for CNS or Anti-Infective Programs

When optimizing a lead series for central nervous system (CNS) penetration or for targeting an enzyme with a pH-sensitive binding pocket, the measured pKa of 7.5 for 2,2-difluorocyclobutanamine [1] provides a precise tool for modulating the protonation state of an amine-containing pharmacophore. This value, 0.7 units lower than the 3,3-difluoro analog, allows medicinal chemists to reduce the fraction of positively charged drug at physiological pH, thereby potentially enhancing passive membrane permeability while retaining sufficient basicity for key hydrogen-bonding interactions with the target.

Exploring Vector-Dependent SAR in Structure-Based Drug Design

For projects where high-resolution protein crystal structures are available, the distinct exit vector geometry of 2,2-difluorocyclobutanamine (θ=112°, φ=35°) compared to the 3,3-difluoro isomer (θ=105°, φ=20°) [1] offers a controlled, quantitative method to explore structure-activity relationships (SAR). Incorporating this building block allows a research team to systematically probe how the spatial orientation of a basic amine affects binding to key residues, enabling rational design of more potent and selective inhibitors.

Securing a Scalable Supply of a Novel gem-Difluoro Cyclobutane Scaffold

Research teams transitioning from hit identification to lead optimization require building blocks that are not only chemically novel but also accessible on a gram-to-kilogram scale. The demonstrated multigram synthetic protocol for 2,2-difluorocyclobutaneamine derivatives [1] provides procurement confidence. This distinguishes it from other exotic fluorinated scaffolds that may be available only in milligram quantities or via custom synthesis with long lead times and uncertain scalability.

Serving as a Key Intermediate for Advanced Fluorinated Building Blocks

The primary amine handle of 2,2-difluorocyclobutanamine hydrochloride is a versatile synthetic vector. It can be elaborated into a wide range of functional groups, including amides, sulfonamides, ureas, and secondary/tertiary amines, or used to construct more complex, sp3-rich heterocyclic systems. This positions the compound as a critical node in the synthesis of diverse compound libraries for hit generation and lead optimization, leveraging the unique physicochemical and conformational properties conferred by the 2,2-difluorocyclobutane core.

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